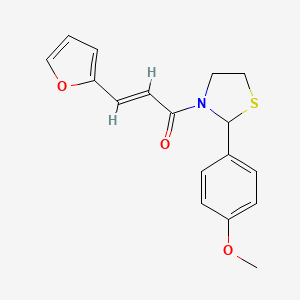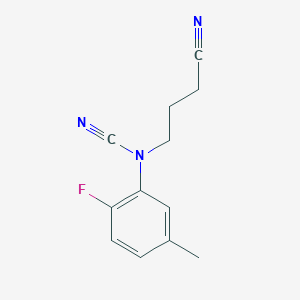
(2S)-2-(Difluorométhyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Difluoromethyl)oxirane is a chiral epoxide compound characterized by the presence of a difluoromethyl group attached to the oxirane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The difluoromethyl group imparts distinct electronic properties, making it a valuable building block in the synthesis of various bioactive molecules and materials.
Applications De Recherche Scientifique
(2S)-2-(Difluoromethyl)oxirane has diverse applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of (2S)-2-(Difluoromethyl)oxirane are aliphatic alcohols . These alcohols, with a wide variety of functional groups, are compatible to furnish the corresponding alkyl difluoromethyl ethers .
Mode of Action
(2S)-2-(Difluoromethyl)oxirane interacts with its targets through a difluorocarbene pathway . This pathway involves a five-membered transition state with the participation of water . The compound’s interaction with its targets results in the formation of alkyl difluoromethyl ethers .
Biochemical Pathways
The compound is involved in the difluoromethylation of aliphatic alcohols , which suggests it may influence pathways related to alcohol metabolism.
Result of Action
The molecular and cellular effects of (2S)-2-(Difluoromethyl)oxirane’s action result in the formation of alkyl difluoromethyl ethers from aliphatic alcohols . These ethers are formed in good to excellent yields under mild reaction conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2S)-2-(Difluoromethyl)oxirane. It’s worth noting that environmental factors can affect gene expression, which in turn can influence how a compound interacts with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Difluoromethyl)oxirane typically involves the epoxidation of alkenes using peracids such as peracetic acid or m-chloroperoxybenzoic acid. The reaction proceeds via the Prilezhaev reaction mechanism, where the peracid reacts with the alkene to form the epoxide . The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.
Industrial Production Methods: Industrial production of (2S)-2-(Difluoromethyl)oxirane may involve continuous flow strategies to enhance scalability and efficiency. These methods address challenges such as insufficient interfacial contact in gas-liquid reactions and enable the use of fluorinated greenhouse gases as fluoroalkyl sources .
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-(Difluoromethyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The strained three-membered ring of the oxirane is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form difluoromethyl alcohols.
Oxidation: Oxidative cleavage of the oxirane ring can yield difluoromethyl ketones or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or hydroxides under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as ozone or potassium permanganate.
Major Products:
Nucleophilic Substitution: Difluoromethyl-substituted alcohols or ethers.
Reduction: Difluoromethyl alcohols.
Oxidation: Difluoromethyl ketones or aldehydes
Comparaison Avec Des Composés Similaires
(2S)-2-(Trifluoromethyl)oxirane: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(2S)-2-(Chloromethyl)oxirane: Contains a chloromethyl group, differing in electronic properties and reactivity.
(2S)-2-(Bromomethyl)oxirane: Features a bromomethyl group, with distinct reactivity compared to the difluoromethyl analog.
Uniqueness: (2S)-2-(Difluoromethyl)oxirane is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects. This makes it a valuable intermediate in the synthesis of bioactive compounds and materials with enhanced properties .
Propriétés
IUPAC Name |
(2S)-2-(difluoromethyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCQYMALCXGFFQ-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2362032.png)




![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2362041.png)
![1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2362042.png)
![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2362045.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2362046.png)

![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2362050.png)
![1-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2362052.png)

